molecular formula C9H6Br2O B13359431 (Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde

(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde

Cat. No.: B13359431
M. Wt: 289.95 g/mol
InChI Key: OAWBDCKWBBOZGU-YVMONPNESA-N
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Description

(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde is an organic compound with the molecular formula C9H7Br2O. It is a brominated derivative of acrylaldehyde, characterized by the presence of two bromine atoms attached to the phenyl and acrylaldehyde moieties. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde typically involves the bromination of 2-bromobenzaldehyde followed by a condensation reaction. One common method involves dissolving 2-bromobenzaldehyde in tetrahydrofuran under an argon atmosphere and cooling it in an ice bath. Acetaldehyde and sodium hydroxide are then added to the solution, and the reaction is allowed to proceed for several hours. The crude product is purified using column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The bromine atoms can also participate in halogen bonding, influencing the compound’s interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(2-Bromophenyl)acrylaldehyde: Similar in structure but lacks the second bromine atom on the acrylaldehyde moiety.

    2-Bromo-3-phenylacrylaldehyde: Similar but with only one bromine atom on the phenyl ring.

    2-Bromo-3-(4-bromophenyl)acrylaldehyde: Similar but with the bromine atom on the para position of the phenyl ring.

Uniqueness

(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual bromination can enhance its potential as a versatile intermediate in organic synthesis and its biological activity.

Properties

Molecular Formula

C9H6Br2O

Molecular Weight

289.95 g/mol

IUPAC Name

(Z)-2-bromo-3-(2-bromophenyl)prop-2-enal

InChI

InChI=1S/C9H6Br2O/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-6H/b8-5-

InChI Key

OAWBDCKWBBOZGU-YVMONPNESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C=O)\Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C=C(C=O)Br)Br

Origin of Product

United States

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